REACTION_SMILES
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[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH2:5][CH2:6][C:7](=[O:23])[CH:8]([S:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:22])[CH2:9][CH2:10][C:11](=[CH2:14])[CH:12]=[CH:13]1.[Ca+2:24].[O-:25][C:26](=[O:27])[O-:28]>>[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH2:5][CH2:6][C:7](=[O:23])[CH:8]=[CH:9][CH2:10][C:11](=[CH2:14])[CH:12]=[CH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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C=C1C=CC(C(C)C)CCC(=O)C(S(=O)c2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1C=CC(C(C)C)CCC(=O)C(S(=O)c2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C=C1C=CC(C(C)C)CCC(=O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |